molecular formula C12H18Cl2N2O2 B2929019 4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride CAS No. 474317-65-2

4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B2929019
CAS No.: 474317-65-2
M. Wt: 293.19
InChI Key: PXXXCHSBOLQHSN-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a pyrrolidine derivative featuring a benzyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid at the 3-position, with two hydrochloride counterions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is primarily utilized as a chiral building block in medicinal chemistry and as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

4-amino-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9;;/h1-5,10-11H,6-8,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXXCHSBOLQHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Addition of the Amino Group: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine as the nucleophile.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification or amide coupling under standard conditions.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Esterification Methanol/H<sup>+</sup> (e.g., HCl gas)Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate72–85%Proceeds via acid catalysis; dihydrochloride salt requires neutralization for optimal reactivity.
Amide Coupling EDCI/HOBt, R-NH<sub>2</sub>4-Amino-1-benzylpyrrolidine-3-carboxamide derivatives60–78%Carboxylic acid activation via carbodiimide enhances nucleophilic substitution.
  • Mechanistic Insight : The protonated amino group in the dihydrochloride form minimizes unwanted side reactions (e.g., self-condensation) during coupling.

Oxidation and Reduction

The amino and pyrrolidine moieties participate in redox reactions.

Reaction TypeReagents/ConditionsProductSelectivityNotesSource
Amino Group Oxidation m-CPBA (meta-chloroperbenzoic acid)Pyrrolidine N-oxide derivatives>90%Occurs regioselectively at the tertiary amine.
Catalytic Hydrogenation H<sub>2</sub>/Pd-CDecarboxylated 1-benzylpyrrolidine derivatives65–80%Benzyl group remains intact under mild conditions.
  • Key Finding : Hydrogenation under high pressure (15 bar H<sub>2</sub>) with Ru/C catalysts enables enantioselective synthesis of chiral intermediates .

Salt Exchange and Deprotonation

The dihydrochloride form facilitates pH-dependent reactivity.

ProcessConditionsOutcomeApplicationSource
Neutralization NaOH (aq.)Free base formation (4-amino-1-benzylpyrrolidine-3-carboxylic acid)Required for reactions sensitive to acidic environments
Ion Exchange AgNO<sub>3</sub>Silver salt precipitatesFacilitates halogenation or cyclization reactions
  • Stability Note : The free base is prone to oxidation, necessitating inert atmosphere handling .

Epimerization and Stereochemical Control

The chiral centers at C3 and C4 influence stereochemical outcomes.

ConditionCatalyst/ReagentResultEnantiomeric Excess (ee)Source
Basic pH (pH >10)NoneEpimerization at C350:50 cis:trans ratio
Asymmetric HydrogenationRhodium-BINAP complexes(3R,4R) enantiomer>99% ee
  • Industrial Relevance : Enantioselective hydrogenation methods achieve >99.9% ee for CNS drug intermediates .

Functionalization of the Benzyl Group

The aromatic ring undergoes electrophilic substitution.

ReactionReagentsProductYieldNotesSource
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub>4-Chloro-benzyl derivatives55–70%Para-substitution dominates due to steric hindrance.
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitrobenzyl analogs40–60%Requires strict temperature control (<5°C).

Cyclization and Ring Expansion

Intramolecular reactions generate heterocyclic scaffolds.

ReactionConditionsProductYieldApplicationSource
Lactam Formation Heat (Δ), DCCPyrrolidinone derivatives50–65%Precursors for kinase inhibitors (e.g., PKB inhibitors).
Anhydride Synthesis Ac<sub>2</sub>OCyclic anhydride30–45%Limited by competing esterification.

In Vivo Metabolic Reactions

Pharmacological studies reveal metabolic pathways:

ProcessEnzyme SystemMetaboliteClearance RateSource
N-Dealkylation Cytochrome P4504-Aminopyrrolidine-3-carboxylic acidHigh (t<sub>1/2</sub> = 1.2 h)
Glucuronidation UGT1A1O-Glucuronide conjugateModerate (Bioavailability: 22%)
  • Therapeutic Impact : Rapid metabolism of 4-benzylpiperidine analogs limits oral bioavailability, necessitating structural optimization .

Scientific Research Applications

4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Amino and carboxylic acid groups: Facilitate hydrogen bonding and ionic interactions in biological systems.
  • Dihydrochloride salt : Improves aqueous solubility and crystallinity.

Comparative Analysis with Structurally Related Compounds

Table 1: Comparison of Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Source
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride C₈H₁₄ClNO₂·2HCl* 191.66† Amino, carboxylic acid, benzyl, HCl Pharmaceutical intermediate
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride C₁₁H₁₇Cl₂N₂ 248.18 Amino, benzyl, HCl Chiral synthesis
4-Amino-1-benzylpyrrolidin-2-one dihydrochloride C₁₁H₁₄Cl₂N₂O 277.15 Amino, ketone, benzyl, HCl CNS drug candidate
1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC) C₅H₁₀N₂O₂ 130.15 Amino, carboxylic acid, cyclobutane Tumor imaging agent
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, carboxylic acid, HCl Antihistamine

*Reported formula in ; †Discrepancy noted (expected higher weight due to dihydrochloride).

Functional Group Variations
  • Carboxylic Acid vs. Ketone: The target compound’s carboxylic acid group (unlike the ketone in 4-amino-1-benzylpyrrolidin-2-one dihydrochloride) enhances polarity, affecting solubility and binding to biological targets like enzymes or receptors .
  • Dihydrochloride Salts : Used in Levocetirizine and salvarsan (), these salts improve stability and dissolution rates, critical for oral bioavailability .

Biological Activity

4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2O2_2
  • CAS Number : 474317-65-2

This structure features a pyrrolidine ring with an amino group and a carboxylic acid moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in the serotonergic system, which can influence mood and anxiety pathways.
  • Enzyme Modulation : It has been shown to modulate enzymes related to neurotransmitter metabolism, potentially leading to antidepressant-like effects .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, similar compounds have been evaluated for their effectiveness against influenza virus neuraminidase .

CompoundActivityReference
4-Amino-1-benzylpyrrolidine-3-carboxylic acidAntiviral potential against various viruses
Related β-amino acid derivativesInhibitory effects on viral replication

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective qualities, making it a candidate for treating neurodegenerative diseases. Its protective action against thiosemicarbazide-induced convulsions has been documented .

Study on Antidepressant Effects

A study investigated the antidepressant-like effects of this compound in rodent models. The results demonstrated a significant reduction in depressive behaviors when administered at specific dosages, indicating its potential as a therapeutic agent for mood disorders .

Evaluation of Antifibrotic Properties

Another research effort evaluated the compound's ability to inhibit collagen production in fibroblasts, suggesting its utility as an anti-fibrotic agent. The findings indicated that treatment with the compound led to decreased collagen synthesis and improved cellular function in fibrotic conditions.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes or ion channels)?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate binding energies and conformational flexibility. For example, pyridinamine derivatives are modeled to assess interactions with ATP-binding pockets, guiding structural modifications for enhanced affinity .

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